molecular formula C6H9Cl2F3OSi B13810664 CID 21114948

CID 21114948

Katalognummer: B13810664
Molekulargewicht: 253.12 g/mol
InChI-Schlüssel: NOVXGJGXUDCMAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 21114948” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 21114948 involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as the formation of intermediate compounds, followed by specific reactions to achieve the final product. The exact synthetic route and conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Types of Reactions: CID 21114948 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may have different chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

CID 21114948 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a probe to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of CID 21114948 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the compound’s structure and the target molecules. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in research and industry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 21114948 include those with related chemical structures and properties. These compounds can be identified using databases such as PubChem, which provides information on structurally similar molecules.

Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its unique properties and versatility make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, applications, and mechanism of action is essential for fully leveraging its potential.

Eigenschaften

Molekularformel

C6H9Cl2F3OSi

Molekulargewicht

253.12 g/mol

InChI

InChI=1S/C6H9Cl2F3OSi/c7-5(8)13-3-1-2-12-4-6(9,10)11/h5H,1-4H2

InChI-Schlüssel

NOVXGJGXUDCMAB-UHFFFAOYSA-N

Kanonische SMILES

C(COCC(F)(F)F)C[Si]C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.